molecular formula C20H23NO3 B4986827 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-phenylbutanamide

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-phenylbutanamide

Numéro de catalogue B4986827
Poids moléculaire: 325.4 g/mol
Clé InChI: RJGAAWRYRIRHOU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-phenylbutanamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, an endocannabinoid neurotransmitter that binds to cannabinoid receptors in the brain and body. By inhibiting FAAH, URB597 increases the levels of anandamide, which can have various effects on the body and mind. In

Mécanisme D'action

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-phenylbutanamide works by inhibiting the enzyme FAAH, which breaks down anandamide. Anandamide is an endocannabinoid neurotransmitter that binds to cannabinoid receptors in the brain and body, producing various effects such as pain relief, mood regulation, and appetite control. By inhibiting FAAH, N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-phenylbutanamide increases the levels of anandamide, which can enhance the activation of cannabinoid receptors and produce various physiological and psychological effects.
Biochemical and Physiological Effects:
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-phenylbutanamide has been shown to produce various biochemical and physiological effects in animal models. It increases the levels of anandamide and other endocannabinoids in the brain and body, which can modulate various physiological processes such as pain perception, inflammation, and appetite regulation. N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-phenylbutanamide has also been shown to modulate the activity of various neurotransmitters such as dopamine, serotonin, and GABA, which can have effects on mood, anxiety, and addiction.

Avantages Et Limitations Des Expériences En Laboratoire

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-phenylbutanamide has several advantages for lab experiments. It is a selective inhibitor of FAAH, which means that it does not affect other enzymes or receptors in the body. This makes it a useful tool for studying the role of anandamide and FAAH in various physiological and pathological processes. N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-phenylbutanamide is also relatively stable and can be administered orally or intraperitoneally in animal models.
However, N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-phenylbutanamide has some limitations for lab experiments. It has a short half-life in the body, which means that its effects are relatively short-lived. Moreover, N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-phenylbutanamide can produce off-target effects at high doses, which can complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for the study of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-phenylbutanamide. One area of research is the development of more selective and potent FAAH inhibitors that can produce longer-lasting effects with fewer off-target effects. Another area of research is the investigation of the therapeutic potential of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-phenylbutanamide in various neurological and psychiatric disorders in humans. Moreover, the role of anandamide and FAAH in various physiological and pathological processes is still not fully understood, and further research is needed to elucidate their mechanisms of action and potential therapeutic applications.

Méthodes De Synthèse

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-phenylbutanamide can be synthesized using a multistep process starting from commercially available reagents. The synthesis involves the reaction of 3-phenylbutyric acid with 2,3-dihydro-1,4-benzodioxin-6-amine, followed by the conversion of the resulting intermediate to N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-phenylbutanamide using various chemical reactions. The final product is purified by column chromatography and characterized by various spectroscopic techniques.

Applications De Recherche Scientifique

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-phenylbutanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and analgesic effects in animal models of anxiety, depression, and pain. N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-phenylbutanamide has also been investigated for its potential use in the treatment of addiction, as it can modulate the reward circuitry in the brain. Moreover, N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-phenylbutanamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Propriétés

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-14(16-6-4-3-5-7-16)12-20(22)21-15(2)17-8-9-18-19(13-17)24-11-10-23-18/h3-9,13-15H,10-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGAAWRYRIRHOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC(C)C1=CC2=C(C=C1)OCCO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-phenylbutanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.